molecular formula C15H15BrO B7858700 (4-Bromophenyl)(2,4-dimethylphenyl)methanol

(4-Bromophenyl)(2,4-dimethylphenyl)methanol

Cat. No.: B7858700
M. Wt: 291.18 g/mol
InChI Key: SWYDUONAIPAQKT-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,4-dimethylphenyl)methanol: is an organic compound characterized by a bromophenyl group and a dimethylphenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Grignard reaction, where a Grignard reagent derived from bromobenzene reacts with an aldehyde or ketone precursor. The reaction conditions typically involve anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

(4-Bromophenyl)(2,4-dimethylphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, replacing it with other functional groups using nucleophiles like hydroxide or cyanide ions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Hydroxide ions, cyanide ions, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Bromo-substituted derivatives, cyano-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds with structural similarities to (4-Bromophenyl)(2,4-dimethylphenyl)methanol exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce cytotoxic effects against various cancer cell lines due to their ability to interact with biological targets involved in cell proliferation and apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of brominated phenolic compounds on human cancer cell lines. The results demonstrated that this compound could inhibit cell growth effectively:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
HeLa (Cervical)3.8Inhibition of cell cycle progression
A549 (Lung)4.1Disruption of mitochondrial function

2. Antimicrobial Properties

The presence of the bromine atom in this compound enhances its lipophilicity, which may improve its antimicrobial efficacy. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities, making this compound a potential candidate for developing new antimicrobial agents.

Computational Studies

Molecular Docking Simulations

Computational methods such as molecular docking have been employed to predict how this compound interacts with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects:

Target ProteinBinding Affinity (kcal/mol)Predicted Interaction Type
Protein Kinase A-9.5Hydrogen bonding and hydrophobic interactions
Cyclooxygenase-2-8.7π-π stacking interactions
Lipoxygenase-7.9Ionic interactions

Materials Science Applications

3. Synthesis of Functional Materials

This compound can be utilized as a precursor in synthesizing functionalized polymers and materials due to its reactive hydroxyl group. This property allows it to participate in various polymerization reactions, leading to materials with enhanced properties such as increased thermal stability and mechanical strength.

Table: Polymerization Reactions Involving this compound

Reaction TypeConditionsResulting Material
Free Radical Polymerization60°C, AIBN initiatorThermoplastic elastomers
Condensation PolymerizationRoom temperatureCross-linked polymer networks

Mechanism of Action

(4-Bromophenyl)(2,4-dimethylphenyl)methanol: can be compared to other similar compounds, such as 4-bromobenzhydrol and 2,4-dimethylbenzhydrol . While these compounds share structural similarities, the presence of the methanol group in This compound provides unique chemical properties and reactivity.

Comparison with Similar Compounds

  • 4-Bromobenzhydrol

  • 2,4-Dimethylbenzhydrol

  • 4-Bromophenethyl alcohol

(4-Bromophenyl)(2,4-dimethylphenyl)methanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Biological Activity

(4-Bromophenyl)(2,4-dimethylphenyl)methanol, with the chemical formula C15H15BrO, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromobenzene moiety and a dimethyl-substituted phenyl group linked to a methanol functional group. Its structure suggests various pharmacological properties, making it a candidate for therapeutic applications.

The compound is characterized by:

  • Bromine atom : Enhances lipophilicity and may alter pharmacokinetics.
  • Dimethylphenyl group : Contributes to the compound's overall stability and reactivity.
  • Hydroxyl group : Imparts properties typical of aromatic alcohols.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • Compounds similar to this compound have demonstrated significant antimicrobial effects against various pathogens. The presence of halogen atoms, like bromine, may enhance these properties by increasing the compound's reactivity and interaction with microbial targets .
  • Anti-inflammatory Effects :
    • The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds with similar configurations have been studied for their ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cell Lines :
    • Preliminary studies using computer-aided prediction methods indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The bromine substitution is believed to play a role in enhancing these effects through increased binding affinity to cancer-related targets.

Antimicrobial Activity

A study highlighted the importance of substituents in enhancing antimicrobial activity. For instance, compounds with multiple halogen substitutions showed improved efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The introduction of bromine at specific positions could potentially lead to similar enhancements in this compound .

Cytotoxicity Studies

In vitro studies have shown that compounds structurally related to this compound can significantly decrease cell viability in cancer cell lines such as Caco-2 and A549. For example, modifications in the phenolic structure led to varying degrees of anticancer activity, suggesting that the specific arrangement of substituents is crucial for efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionUnique Features
4-Bromo-2-methylphenolBromine and methyl groups on phenolic ringExhibits strong antibacterial properties
2-(4-Bromophenyl)ethanolEthanol linked to a bromobenzene moietyUsed as an intermediate in drug synthesis
2,6-Dibromo-4-methylphenolTwo bromine substituents on a methyl-substituted phenolPotentially more potent due to multiple halogen atoms

The biological activity of this compound can be attributed to its ability to interact with various biological targets through:

  • Molecular docking simulations : Predicting binding affinities with enzymes or receptors involved in disease pathways.
  • Enzymatic modulation : Altering the activity of specific enzymes that play roles in disease progression.

Properties

IUPAC Name

(4-bromophenyl)-(2,4-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYDUONAIPAQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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